REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH:7]([CH2:11][CH3:12])[CH2:8][C:9]#[N:10])[CH2:4][C:5]#[N:6])[CH3:2].C(#N)CCCC.COC(CC)CC#N>>[C:5](#[N:6])[CH:4]=[CH:3][CH2:1][CH3:2].[CH2:11]([CH:7]([CH:3]([CH2:1][CH3:2])[CH2:4][C:5]#[N:6])[CH2:8][C:9]#[N:10])[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC#N)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
pentenenitrile
|
Type
|
product
|
Smiles
|
C(C=CCC)#N
|
Name
|
3.4-diethyladiponitrile
|
Type
|
product
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH:7]([CH2:11][CH3:12])[CH2:8][C:9]#[N:10])[CH2:4][C:5]#[N:6])[CH3:2].C(#N)CCCC.COC(CC)CC#N>>[C:5](#[N:6])[CH:4]=[CH:3][CH2:1][CH3:2].[CH2:11]([CH:7]([CH:3]([CH2:1][CH3:2])[CH2:4][C:5]#[N:6])[CH2:8][C:9]#[N:10])[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC#N)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
pentenenitrile
|
Type
|
product
|
Smiles
|
C(C=CCC)#N
|
Name
|
3.4-diethyladiponitrile
|
Type
|
product
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH:7]([CH2:11][CH3:12])[CH2:8][C:9]#[N:10])[CH2:4][C:5]#[N:6])[CH3:2].C(#N)CCCC.COC(CC)CC#N>>[C:5](#[N:6])[CH:4]=[CH:3][CH2:1][CH3:2].[CH2:11]([CH:7]([CH:3]([CH2:1][CH3:2])[CH2:4][C:5]#[N:6])[CH2:8][C:9]#[N:10])[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC#N)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCC)#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |